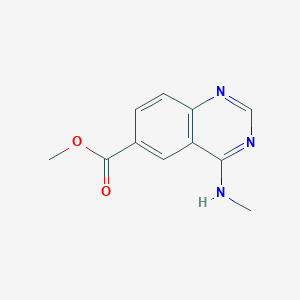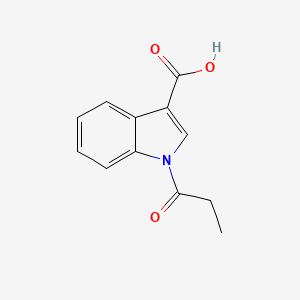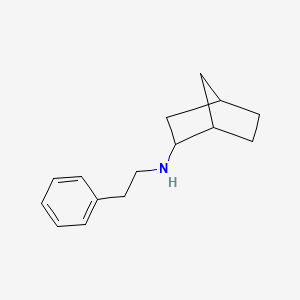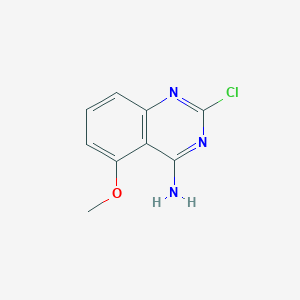
1-tert-Butyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(tert-Butyl)-1,2,3,4-tetrahydroquinoline-6-carbonitrile is an organic compound that belongs to the class of tetrahydroquinolines. This compound features a tert-butyl group, which is known for its steric hindrance properties, and a carbonitrile group, which is a functional group containing a carbon triple-bonded to a nitrogen atom. The combination of these groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butyl)-1,2,3,4-tetrahydroquinoline-6-carbonitrile typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of steps including alkylation, cyclization, and nitrile formation. Specific reagents and catalysts, such as acids or bases, may be used to facilitate these reactions.
Industrial Production Methods
In an industrial setting, the production of 1-(tert-Butyl)-1,2,3,4-tetrahydroquinoline-6-carbonitrile may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Análisis De Reacciones Químicas
Types of Reactions
1-(tert-Butyl)-1,2,3,4-tetrahydroquinoline-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the tetrahydroquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed under various conditions.
Major Products
The major products formed from these reactions include quinoline derivatives, amines, and substituted tetrahydroquinolines, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(tert-Butyl)-1,2,3,4-tetrahydroquinoline-6-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 1-(tert-Butyl)-1,2,3,4-tetrahydroquinoline-6-carbonitrile involves its interaction with various molecular targets. The tert-butyl group provides steric hindrance, which can influence the compound’s binding to enzymes and receptors. The carbonitrile group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity. Specific pathways and targets depend on the particular application and derivative being studied .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(tert-Butyl)-1,2,3,4-tetrahydroquinoline
- 1-(tert-Butyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide
- 1-(tert-Butyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
Uniqueness
1-(tert-Butyl)-1,2,3,4-tetrahydroquinoline-6-carbonitrile is unique due to the presence of both the tert-butyl and carbonitrile groups. This combination imparts distinct steric and electronic properties, making it more reactive in certain chemical reactions compared to its analogs. The carbonitrile group also enhances its potential for forming hydrogen bonds, which can be advantageous in biological applications .
Propiedades
Número CAS |
668467-80-9 |
|---|---|
Fórmula molecular |
C14H18N2 |
Peso molecular |
214.31 g/mol |
Nombre IUPAC |
1-tert-butyl-3,4-dihydro-2H-quinoline-6-carbonitrile |
InChI |
InChI=1S/C14H18N2/c1-14(2,3)16-8-4-5-12-9-11(10-15)6-7-13(12)16/h6-7,9H,4-5,8H2,1-3H3 |
Clave InChI |
MLVUMBZKMLKUPQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N1CCCC2=C1C=CC(=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 6-vinylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B11892292.png)


![6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11892304.png)






![2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11892340.png)


![5-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B11892367.png)
